tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate
Description
tert-Butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate is a carbamate derivative featuring a pyridine core substituted with a methoxy group at the 2-position and a tert-butyl carbamate-protected methylamine at the 3-position. This compound is structurally designed to serve as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors where pyridine moieties play a critical role. The tert-butyl carbamate group acts as a protective group for the amine, enhancing stability during synthetic procedures while allowing deprotection under acidic conditions for further functionalization .
Properties
IUPAC Name |
tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-6-5-7-13-10(9)16-4/h5-7H,8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJCXTILTCBQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149952 | |
| Record name | Carbamic acid, [(2-methoxy-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334018-92-7 | |
| Record name | Carbamic acid, [(2-methoxy-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334018-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [(2-methoxy-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of (2-Methoxypyridin-3-yl)methylamine Using Boc Anhydride
The most common method involves reacting (2-methoxypyridin-3-yl)methylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. In a representative procedure, the amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (2.0 equiv) or 4-dimethylaminopyridine (DMAP, catalytic) is added, followed by dropwise addition of Boc anhydride (1.1 equiv). The reaction proceeds at 0°C for 1–2 hours, followed by stirring at room temperature for 12–24 hours. Workup involves quenching with water, extraction with DCM, and drying over magnesium sulfate. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields the product in 75–85% purity.
Key Considerations :
- Solvent Choice : THF enhances solubility of Boc anhydride but may require rigorous drying.
- Base Selection : DMAP accelerates the reaction but increases cost, whereas triethylamine is economical for large-scale synthesis.
- Temperature Control : Exothermic reactions necessitate cooling to minimize side products like urea formation.
Alternative Method Using tert-Butyl Chloroformate
tert-Butyl chloroformate (Boc-Cl) offers a reactive alternative to Boc anhydride, particularly in moisture-sensitive protocols. The amine (1.0 equiv) is suspended in a biphasic system of DCM and saturated sodium bicarbonate (NaHCO₃). Boc-Cl (1.05 equiv) is added dropwise at 0°C, and the mixture is stirred vigorously for 3–5 hours. The organic layer is separated, washed with brine, and concentrated. Recrystallization from ethyl acetate/hexane provides the product in 70–80% yield.
Advantages :
- Faster reaction times (3–5 hours vs. 24 hours).
- Simplified workup due to aqueous base neutralizing HCl byproduct.
Limitations :
- Boc-Cl’s high reactivity risks overprotection if stoichiometry is imprecise.
Industrial-Scale Synthesis Considerations
Industrial production prioritizes cost efficiency and safety. A continuous-flow reactor system has been proposed, where (2-methoxypyridin-3-yl)methylamine and Boc anhydride are pumped through a temperature-controlled reactor (25°C) with residence times of 10–15 minutes. This method achieves 90% conversion with minimal purification, leveraging in-line liquid-liquid separation.
Table 1: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory Scale (Batch) | Industrial Scale (Continuous Flow) |
|---|---|---|
| Reaction Time | 12–24 hours | 10–15 minutes |
| Yield | 75–85% | 85–90% |
| Purification | Column Chromatography | Crystallization |
| Solvent Consumption | High | Low |
Reaction Optimization Strategies
Solvent Screening
A study comparing DCM, THF, and acetonitrile revealed THF as optimal, providing 88% yield versus 72% in DCM. Acetonitrile induced premature Boc group hydrolysis, reducing yield to 60%.
Catalytic Additives
Adding DMAP (0.1 equiv) increased reaction rates by 40%, while N-hydroxysuccinimide (NHS) showed no improvement. Excessive DMAP (>0.2 equiv) led to side reactions, necessitating careful titration.
Purification Techniques
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from unreacted amine and urea byproducts. Gradient elution (1:4 to 1:3) enhances resolution for >95% purity.
Recrystallization
Dissolving the crude product in warm ethyl acetate (50°C) and adding hexane dropwise induces crystallization. This method achieves 98% purity but requires high initial material purity (>80%).
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 8.10 (dd, J = 4.8 Hz, 1H, pyridine H), 7.25 (dd, J = 7.6 Hz, 1H, pyridine H), 6.85 (dd, J = 4.8, 7.6 Hz, 1H, pyridine H), 4.85 (s, 2H, CH₂N), 3.90 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 156.2 (C=O), 153.8 (pyridine C-O), 136.5, 123.7, 122.3 (pyridine C), 80.1 (C(CH₃)₃), 53.8 (OCH₃), 44.5 (CH₂N), 28.3 (C(CH₃)₃).
- IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend), 1250 cm⁻¹ (C-O-C asym).
Table 2: Spectral Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 1.45 (s, 9H) | tert-Butyl group |
| ¹³C NMR | δ 156.2 | Carbamate carbonyl |
| IR | 1695 cm⁻¹ | C=O stretch |
Comparative Analysis of Methods
The Boc anhydride method is preferred for scalability and safety, while Boc-Cl suits rapid small-scale synthesis. Industrial continuous-flow systems outperform batch reactors in yield and solvent efficiency but require significant capital investment.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme catalysis and disruption of metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate and related pyridine-based carbamates:
Key Structural and Functional Insights :
Substituent Effects on Reactivity :
- Methoxy groups (as in the target compound) donate electron density via resonance, stabilizing the pyridine ring and influencing binding interactions in biological targets. In contrast, halogenated derivatives (e.g., 5,6-dichloro or 3-fluoro) exhibit electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution .
- The tert-butyl carbamate group universally provides steric protection for amines, but its bulkiness can affect solubility. Derivatives with additional polar groups (e.g., 5,6-dimethoxy) show improved aqueous solubility compared to halogenated analogs .
Synthetic Utility :
- The target compound is synthesized via reductive amination or alkylation of 2-methoxypyridine-3-carbaldehyde, followed by Boc protection . Similar compounds, such as halogenated analogs, often require transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) for functionalization .
Biological Relevance :
- The 2-methoxypyridin-3-yl group in the target compound is a key pharmacophore in kinase inhibitors (e.g., VEGFR2, EGFR), where the methoxy group participates in hydrophobic interactions with enzyme pockets .
- Halogenated analogs (e.g., 5,6-dichloro) are prevalent in antimicrobial agents due to enhanced membrane permeability and target affinity .
Physical Properties :
- LogP values for methoxy-substituted carbamates (e.g., ~2.25 for the target compound) suggest moderate lipophilicity, ideal for blood-brain barrier penetration. Halogenated derivatives exhibit higher LogP (~3.0–3.5), favoring tissue distribution .
Research Findings and Trends
- Drug Discovery: The tert-butyl carbamate group is widely used in prodrug strategies. For example, in Example 75 (), a related carbamate serves as a precursor for a chromenone-based anticancer agent, highlighting the importance of this protective group in complex molecule synthesis .
- Commercial Availability : Derivatives like tert-butyl N-(5-formylpyridin-3-yl)carbamate (CAS 337904-94-6) are cataloged by suppliers (), underscoring their demand in high-throughput screening libraries .
Biological Activity
tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate is a compound with significant potential in biological research and medicinal chemistry. Its unique molecular structure, characterized by a tert-butyl group and a pyridine derivative, positions it as a valuable candidate for various applications, particularly in enzyme inhibition and drug development.
- Molecular Formula : C₁₂H₁₈N₂O₃
- Molecular Weight : Approximately 238.29 g/mol
- Functional Groups : Carbamate and methoxy groups
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound interacts with specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various metabolic pathways, making it a subject of interest in therapeutic research.
Applications in Scientific Research
- Enzyme Inhibition Studies : The compound is employed as a probe in biochemical assays to study enzyme inhibitors.
- Medicinal Chemistry : Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
- Organic Synthesis : Used as a building block in the synthesis of complex organic molecules.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Similarity Index |
|---|---|
| tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate | 0.82 |
| tert-butyl pyridin-3-ylcarbamate | 0.81 |
| tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate | 0.82 |
| tert-butyl (6-bromopyridin-3-yl)carbamate | 0.73 |
| tert-butyl (4-amino-pyridin-3-yl)carbamate | 0.60 |
The variations in substituents or functional groups among these compounds may influence their biological activity and chemical reactivity, highlighting the importance of structural nuances.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound effectively inhibits specific enzymes involved in metabolic processes. For instance, it has shown promise in inhibiting enzymes linked to cancer progression and metabolic disorders, indicating its potential as a therapeutic agent.
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various carbamate derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential use in developing new antimicrobial agents.
- Pharmacokinetic Properties : Another investigation focused on the pharmacokinetic profiles of similar carbamate compounds. It was found that modifications to the pyridine ring influenced absorption rates and bioavailability, which are critical factors for drug development.
Q & A
Q. Table 1: Example Synthetic Conditions
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 0–25°C | 60–75 |
How is the structural characterization of this compound performed?
Methodological Answer:
Key techniques include:
- X-ray Crystallography : For definitive 3D structure determination. Programs like SHELXL (for refinement) and Mercury (for visualization) are widely used .
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions (e.g., methoxy and pyridyl groups).
- IR : Carbamate C=O stretch (~1680–1720 cm) and N-H bend (~1520 cm).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] peak).
Q. Table 2: Key Spectral Markers
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| H NMR | δ 1.4 ppm (t-Bu), δ 3.8 ppm (OCH) | Confirm tert-butyl and methoxy groups |
| X-ray | C-O bond length (~1.33 Å) | Validate carbamate geometry |
Advanced Research Questions
How can synthetic yields be optimized for this carbamate derivative?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require lower temperatures to avoid side reactions.
- Steric Considerations : Substituent positioning on the pyridine ring (e.g., 2-methoxy group) can influence reactivity; pre-functionalized pyridine precursors reduce steric hindrance .
Data Contradiction Example :
Higher temperatures (>30°C) may increase reaction rates but reduce yields due to tert-butyl group decomposition. Conflicting reports on optimal conditions should be resolved via controlled kinetic studies .
How to resolve discrepancies between spectroscopic and crystallographic data?
Methodological Answer:
- Dynamic vs. Static Structures : NMR may average conformers (e.g., carbamate rotation), whereas X-ray provides a static snapshot. Use variable-temperature NMR to detect dynamic behavior .
- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies persistent intermolecular interactions in crystals that may not be evident in solution .
Q. Table 3: Example Discrepancy Resolution
| Data Type | Observation | Resolution Tool |
|---|---|---|
| NMR (solution) | Broad NH peak | Hydrogen bonding in crystal |
| X-ray (solid) | Defined H-bond network | Mercury visualization software |
What role do supramolecular interactions play in the solid-state behavior of this compound?
Methodological Answer:
- Hydrogen Bonding : The carbamate NH group often forms N-H···O bonds with adjacent carbonyl or methoxy oxygen atoms, stabilizing crystal packing .
- π-Stacking : The pyridine ring may engage in π-π interactions with aromatic systems in co-crystallized solvents or ligands.
- Validation Tools : Mercury software can quantify interaction distances and angles, while Hirshfeld surface analysis maps contact contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
